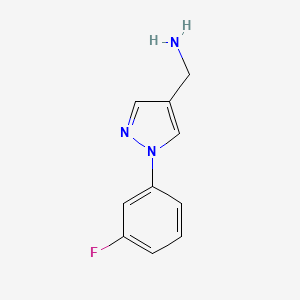

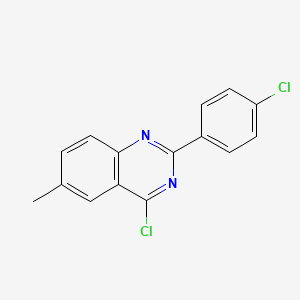

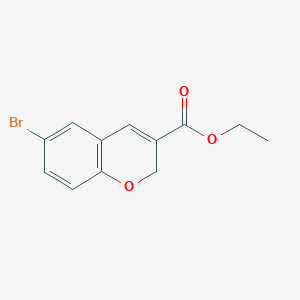

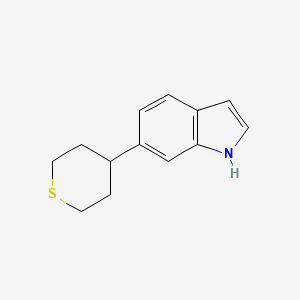

![molecular formula C9H5F3N2O B1504016 6-(Trifluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde CAS No. 944903-91-7](/img/structure/B1504016.png)

6-(Trifluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde

Vue d'ensemble

Description

6-(Trifluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde is a chemical compound that belongs to the class of imidazoles . Imidazoles are a type of heterocyclic compound, which means they contain atoms of at least two different elements in their rings . This compound has a trifluoromethyl group attached to it, which can significantly alter its properties .

Applications De Recherche Scientifique

Medicinal Chemistry

Imidazole and its derivatives, including “6-(Trifluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde”, are vital and universal heterocycles in medicinal chemistry . They exhibit a widespread spectrum of significant pharmacological or biological activities, and are widely researched and applied by pharmaceutical companies for drug discovery .

Synthesis of Imidazole-Based Medicinal Molecules

The van Leusen reaction based on tosylmethylisocyanides (TosMICs) is one of the most appropriate strategies to synthesize imidazole-based medicinal molecules . This method has been increasingly developed due to its advantages .

Treatment of Various Diseases

Imidazole-based heterocyclic compounds have been playing a central role in the treatment of numerous types of diseases . New derivatives for medicinal use are being energetically developed worldwide .

Biological Activities

Imidazole hybrids are known for their broad pharmacological spectrum, attributed to the chemical characteristics of their nitrogen atoms . They cover a wide range of significant activities including antibacterial, antifungal, antituberculosis, antiviral, anticancer, antioxidant, antidiabetic, anti-inflammatory, and analgesic effects, along with the inhibition of cholinesterase, carbonic anhydrase, and monoamine oxidase (MAO) enzymes .

Construction of Metal–Organic Frameworks (MOFs)

N-heterocyclic carboxylate ligands, including “6-(Trifluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde”, are used in the construction of metal–organic frameworks (MOFs) due to their coordination advantage . These MOFs are structurally stable and are used for proton conduction research .

Development of Novel Drug Molecules

The demand for novel drug molecules featuring distinct mechanisms of action is increasing due to the inefficacy of pharmaceutics used to treat microbial, inflammatory, cancer, and neurodegenerative disorders . Imidazole hybrids are being developed to address these critical health challenges .

Orientations Futures

The development of drugs based on imidazole and benzimidazole bioactive heterocycles is an increasingly active and attractive topic of medicinal chemistry . The research and development of imidazole- and benzimidazole-containing drugs is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . Therefore, 6-(Trifluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde could potentially be a subject of future research in this field.

Mécanisme D'action

Target of Action

Imidazole derivatives are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are known to interact with various receptors and enzymes in biological systems .

Mode of Action

The compound is known for its ability to act as a strong electrophile . This suggests that it may interact with its targets through electrophilic addition or substitution reactions.

Biochemical Pathways

Imidazole derivatives are known to exhibit a variety of biological activities, suggesting that they may influence multiple biochemical pathways .

Pharmacokinetics

The compound’s molecular weight (16409 g/mol) and the presence of polar functional groups suggest that it may have favorable bioavailability .

Result of Action

Given its electrophilic nature, it may induce changes in the structure and function of its target molecules, potentially leading to alterations in cellular processes .

Propriétés

IUPAC Name |

6-(trifluoromethyl)-1H-benzimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O/c10-9(11,12)5-1-2-6-7(3-5)14-8(4-15)13-6/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAXLBYYHIYNURW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)NC(=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70696297 | |

| Record name | 6-(Trifluoromethyl)-1H-benzimidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Trifluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde | |

CAS RN |

944903-91-7 | |

| Record name | 6-(Trifluoromethyl)-1H-benzimidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.